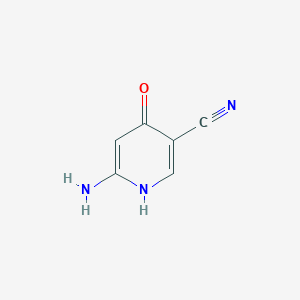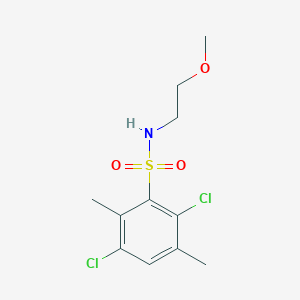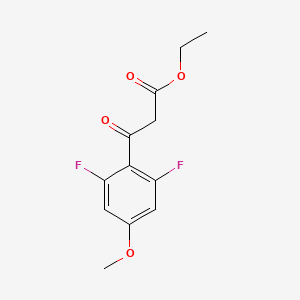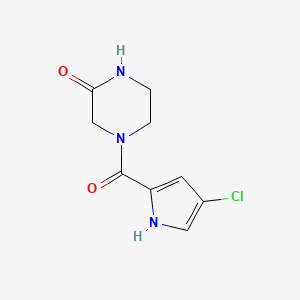![molecular formula C31H28O2P2 B14908048 Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)
Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide is a complex organophosphorus compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including organic synthesis and catalysis. Its structure consists of a bicyclo[2.2.1]heptane ring system with two diphenylphosphane dioxide groups attached at the 2 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide typically involves a stereoselective hydrogenation reaction. This process utilizes a series of catalysts and specific reaction conditions to achieve the desired product . The reaction conditions often include controlled temperatures and pressures to ensure the selective formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. These systems are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the dioxide groups to other functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines. Substitution reactions can lead to a variety of substituted phosphane derivatives.
科学研究应用
Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide has numerous applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly in the development of anticancer agents.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism by which Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide exerts its effects involves its ability to act as a ligand in metal-catalyzed reactions. The compound’s phosphorus atoms can coordinate with metal centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but has different functional groups, leading to distinct chemical properties and applications.
Bicyclo[2.2.1]hept-5-ene-2,3-dione: Another related compound, known for its use in organic synthesis and as an intermediate in various chemical reactions.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide is unique due to its dual phosphane dioxide groups, which provide distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and as a ligand in metal-catalyzed reactions, setting it apart from other similar compounds.
属性
分子式 |
C31H28O2P2 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C31H28O2P2/c32-34(26-13-5-1-6-14-26,27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)35(33,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2 |
InChI 键 |
FXCYJNJQLLGGGH-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C(C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


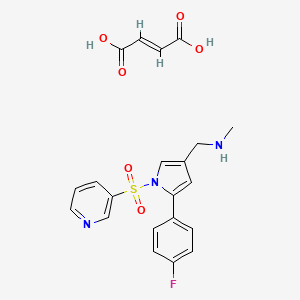
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
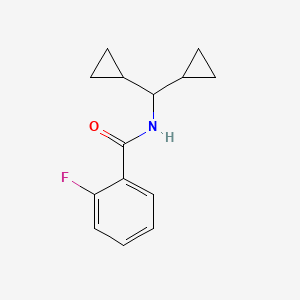
![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
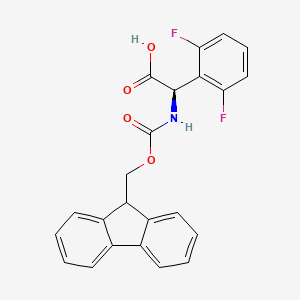
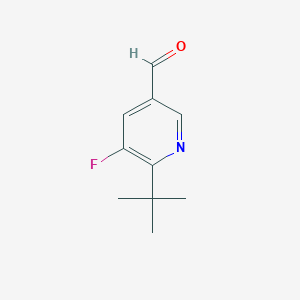
![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)
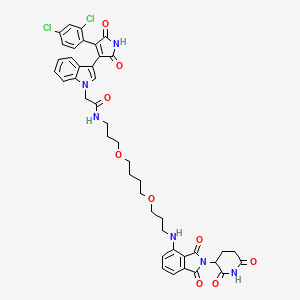
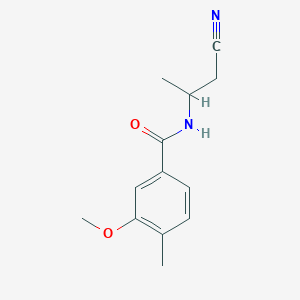
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)
